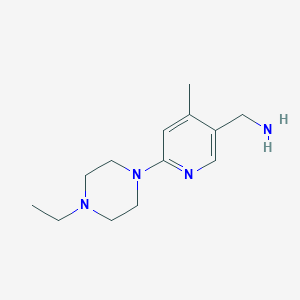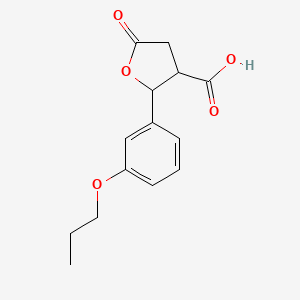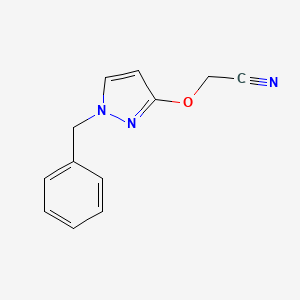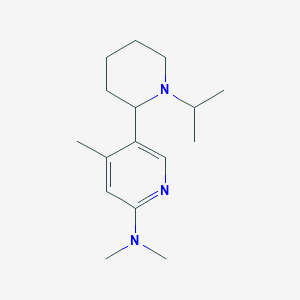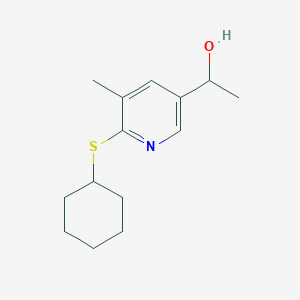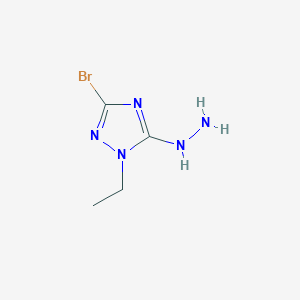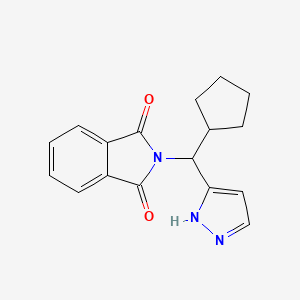
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Solventless conditions and green chemistry principles are often applied to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1,3-diaza-2,4-cyclopentadienes, show similarities in their chemical behavior.
Uniqueness: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of the isoindoline-1,3-dione and pyrazole moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H17N3O2 |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
2-[cyclopentyl(1H-pyrazol-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-12-7-3-4-8-13(12)17(22)20(16)15(11-5-1-2-6-11)14-9-10-18-19-14/h3-4,7-11,15H,1-2,5-6H2,(H,18,19) |
InChI-Schlüssel |
ICOGFBRCOUTUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(C2=CC=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)


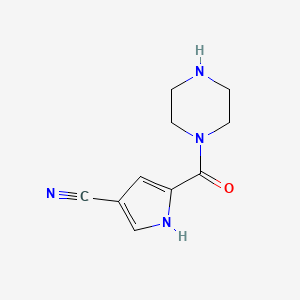
![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)


